tert-Butyl ((1H-indol-6-yl)methyl)carbamate
Overview
Description
tert-Butyl ((1H-indol-6-yl)methyl)carbamate: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1H-indol-6-yl)methyl)carbamate typically involves the protection of the amino group of indole with a tert-butyl carbamate group. This can be achieved through a reaction between indole and tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: the synthesis generally follows standard organic synthesis protocols involving protection and deprotection steps, which are scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl ((1H-indol-6-yl)methyl)carbamate can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can also occur, especially at the carbamate group, resulting in the formation of the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate conditions.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: tert-Butyl ((1H-indol-6-yl)methyl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives .
Biology: In biological research, indole derivatives, including this compound, are studied for their potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials, leveraging its reactivity and functional group compatibility .
Mechanism of Action
The mechanism of action of tert-Butyl ((1H-indol-6-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, influencing cellular processes such as signal transduction and gene expression. The carbamate group can undergo hydrolysis, releasing the active indole derivative, which then exerts its biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness: tert-Butyl ((1H-indol-6-yl)methyl)carbamate is unique due to its specific structure, which combines the indole moiety with a tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(1H-indol-6-ylmethyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10-4-5-11-6-7-15-12(11)8-10/h4-8,15H,9H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIBJNHODWQTOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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